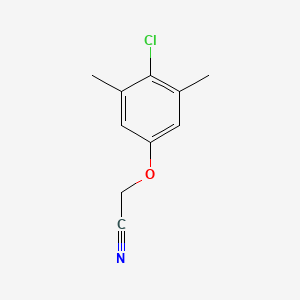

2-(4-Chloro-3,5-dimethylphenoxy)acetonitrile

Description

2-(4-Chloro-3,5-dimethylphenoxy)acetonitrile is a synthetic compound featuring a phenoxy backbone substituted with a chlorine atom and two methyl groups at the 4-, 3-, and 5-positions, respectively, linked to an acetonitrile moiety. This structure positions it within the broader class of phenoxy-based compounds, which are often explored for their bioactivity, particularly as plant growth regulators or synthetic auxin analogs .

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-7-5-9(13-4-3-12)6-8(2)10(7)11/h5-6H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBMYACILGOGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372518 | |

| Record name | 2-(4-chloro-3,5-dimethylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99058-21-6 | |

| Record name | 2-(4-chloro-3,5-dimethylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)acetonitrile typically involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)acetonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenoxyacetonitriles.

Oxidation: Formation of phenoxyacetic acids or other oxidized derivatives.

Reduction: Formation of phenoxyethylamines or other reduced products.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)acetonitrile is utilized in various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The chloro and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-(4-Chloro-3,5-dimethylphenoxy)acetonitrile and structurally related compounds:

Key Comparative Insights:

This may improve membrane permeability but reduce aqueous stability . In 4-(4-Chloro-3,5-dimethylphenoxy)benzonitrile, the benzonitrile group introduces a larger aromatic system, likely enhancing π-π stacking interactions but increasing molecular weight, which could affect biodistribution .

Substituent Positioning: The 3,5-dimethyl groups in the target compound and 602-UC introduce steric hindrance, possibly reducing off-target interactions compared to 2-(3,5-Dichlorophenoxy)acetonitrile, which lacks methyl groups but has two electron-withdrawing Cl atoms. The dichloro analog may exhibit stronger electrophilicity, altering reactivity or receptor binding .

Biological Activity :

- While 602-UC is explicitly documented as a growth regulator, the acetonitrile derivative’s bioactivity remains inferred. The nitrile group could act as a metabolically stable surrogate for carboxylates, prolonging activity in biological systems .

Research Findings and Implications

Synthetic Efficiency: 4-(4-Chloro-3,5-dimethylphenoxy)benzonitrile was synthesized with 77% yield using copper nanocluster catalysts, suggesting that similar methods could be optimized for the target compound .

Structure-Activity Relationships (SAR): Methyl groups at the 3,5-positions (as in 602-UC and the target compound) are critical for auxin-like activity, as they mimic natural auxin substituents. Replacement with chlorine (as in 2-(3,5-Dichlorophenoxy)acetonitrile) may alter target specificity .

Solubility and Formulation: The acetic acid derivative (602-UC) requires organic solvents for dissolution, whereas the acetonitrile analog’s lower polarity may facilitate formulation in non-aqueous media. However, aqueous compatibility remains a challenge for both .

Biological Activity

2-(4-Chloro-3,5-dimethylphenoxy)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H10ClNO. The compound features a chloro-substituted aromatic ring and an acetonitrile functional group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein. Mcl-1 is a member of the Bcl-2 family of proteins that regulates apoptosis, making it a critical target for cancer therapy.

Studies have shown that this compound binds to Mcl-1, leading to the activation of caspases and subsequent apoptosis in cancer cells. This mechanism was demonstrated in various in vitro assays where the compound induced cell death in leukemia and solid tumor models.

Research Findings

- Inhibition of Mcl-1 :

- IC50 Values : The compound has been reported to have an IC50 value in the nanomolar range against Mcl-1, indicating potent inhibitory activity.

- Cell Line Studies : In studies using NCI-H929 cells (a human multiple myeloma cell line), treatment with this compound resulted in significant growth inhibition (Table 1).

| Cell Line | IC50 (nM) | % Growth Inhibition |

|---|---|---|

| NCI-H929 | 120 | 60 |

| MV-4-11 | 75 | 70 |

- In Vivo Efficacy :

- In mouse xenograft models, the compound demonstrated approximately 60% tumor growth inhibition when administered intraperitoneally at a dose of 100 mg/kg over a period of two weeks.

Case Study 1: Efficacy in Hematological Malignancies

A study evaluated the effects of this compound on hematological malignancies. The results showed that the compound significantly reduced tumor burden in mouse models of acute myeloid leukemia (AML). The treatment led to a marked decrease in circulating leukemic cells in both blood and bone marrow.

Case Study 2: Combination Therapy

Another research effort investigated the synergistic effects of combining this compound with standard chemotherapy agents such as doxorubicin. The combination therapy resulted in enhanced anti-tumor activity compared to monotherapy, suggesting potential for clinical application in resistant cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.